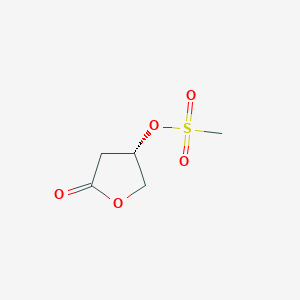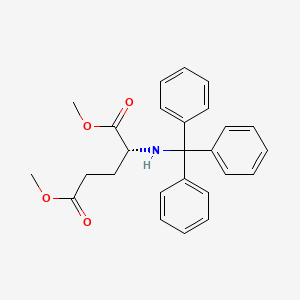
Hexanal, 2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal, 2-phenoxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hexanal group attached to a phenoxy group. This compound is known for its distinctive aroma and is often used in the fragrance industry. Its chemical structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanal, 2-phenoxy- can be synthesized through several methods. One common approach involves the reaction of hexanal with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of Hexanal, 2-phenoxy- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Hexanal, 2-phenoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of Hexanal, 2-phenoxy- can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
Hexanal, 2-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aldehyde metabolism and toxicity.
Medicine: Research into its potential therapeutic effects and its role as a biomarker for certain diseases is ongoing.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of Hexanal, 2-phenoxy- involves its interaction with various molecular targets. In biological systems, it can form adducts with proteins and nucleic acids, leading to changes in their structure and function. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, which are central to its biological activity.
Comparison with Similar Compounds
Hexanal, 2-phenoxy- can be compared with other similar compounds, such as:
Benzaldehyde: Unlike Hexanal, 2-phenoxy-, benzaldehyde lacks the hexanal group and has different reactivity and applications.
Phenoxyethanol: This compound has a similar phenoxy group but differs in its functional group, leading to different chemical properties and uses.
Hexanal, 2-phenoxy- is unique due to its combination of an aldehyde and a phenoxy group, which imparts distinct chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
158745-55-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-phenoxyhexanal |
InChI |
InChI=1S/C12H16O2/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-10,12H,2-3,7H2,1H3 |
InChI Key |
JYTUWJQIUCBEOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)


